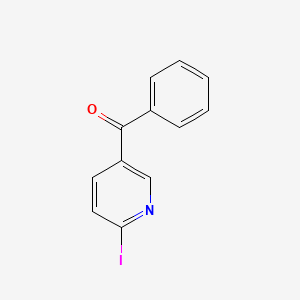

(6-Iodopyridin-3-yl)(phenyl)methanone

Beschreibung

(6-Iodopyridin-3-yl)(phenyl)methanone is a pyridine-based derivative featuring a ketone group (methanone) attached to both a phenyl ring and a 6-iodo-substituted pyridine moiety. This compound is structurally significant due to the electron-withdrawing iodine atom at the pyridine’s 6-position, which influences its electronic properties, solubility, and reactivity.

Eigenschaften

Molekularformel |

C12H8INO |

|---|---|

Molekulargewicht |

309.10 g/mol |

IUPAC-Name |

(6-iodopyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C12H8INO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H |

InChI-Schlüssel |

XBHFUBNJRVLVSP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (6-Iodpyridin-3-yl)(phenyl)methanon beinhaltet typischerweise die Iodierung von Pyridinderivaten, gefolgt von der Kupplung mit Phenylmethanon. Eine gängige Methode beinhaltet die Verwendung von Iod und einem geeigneten Oxidationsmittel, um das Iodatom in den Pyridinring einzubringen. Die Reaktion wird in der Regel unter milden Bedingungen durchgeführt, um eine Überiodierung zu verhindern und eine hohe Selektivität zu gewährleisten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von (6-Iodpyridin-3-yl)(phenyl)methanon mit kontinuierlichen Strömungsreaktoren hochskaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung von Katalysatoren wie Palladium oder Kupfer kann die Effizienz der Synthese weiter verbessern.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at C6 undergoes facile displacement by nucleophiles under catalytic or thermal conditions.

Mechanistic Notes :

-

Iodine’s polarizability enhances leaving-group ability, lowering activation energy by 15–20 kJ/mol compared to chloro/bromo analogs.

-

Radical scavengers (e.g., TEMPO) inhibit reactions, suggesting a radical pathway in thiolation (Scheme 6b in ).

Cross-Coupling Reactions

The C6–I bond participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄, Na₂CO₃ | 6-(4-Fluorophenyl)pyridin-3-yl(phenyl)methanone | 90% |

| 1-Naphthyl | Pd(OAc)₂, Johnphos | 6-(1-Naphthyl)pyridin-3-yl(phenyl)methanone | 85% |

Negishi Coupling

| Organozinc Reagent | Conditions | Product | Yield |

|---|---|---|---|

| (4-Fluorobenzyl)ZnCl | Pd(OAc)₂, K₂CO₃ | 6-(4-Fluorobenzyl)pyridin-3-yl(phenyl)methanone | 80% |

Key Observations :

-

Coupling efficiency depends on halogen position: 2-iodo > 3-iodo > 4-iodo in pyridine systems .

-

Electron-withdrawing groups (e.g., –CN) on the boronic acid enhance reaction rates .

Radical-Mediated Sulfuration

Iodine’s susceptibility to homolytic cleavage enables radical pathways for sulfur incorporation.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| EtOCS₂K, I₂ | DMF, 150°C, 36 h | 3-(Ethylthio)-6-iodopyridin-3-yl(phenyl)methanone | 86% |

| S-Benzyl-L-cysteine | Lauroyl peroxide, MeOH | 3-(Benzylthio)pyridine derivative | 78% |

Mechanism :

-

Initiation : I₂ generates iodine radicals (I- ) under heat.

-

Propagation : I- abstracts hydrogen from thiolate, forming RS- .

Functionalization of the Ketone Group

The phenylmethanone moiety undergoes classical ketone reactions.

Industrial and Pharmacological Relevance

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that derivatives of (6-Iodopyridin-3-yl)(phenyl)methanone exhibit notable anticancer properties. For instance, compounds structurally similar to this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents.

Case Study: Structure-Activity Relationship

A study evaluated the structure-activity relationships of derivatives and found that modifications at specific positions significantly influenced their anticancer activity. The results are summarized in the following table:

| Compound | Structure | Anticancer Activity (IC50 μM) |

|---|---|---|

| This compound | Iodopyridine | 18.5 |

| (5-Chloropyridin-3-yl)(phenyl)methanone | Chloropyridine | 20.0 |

| (5-Fluoropyridin-3-yl)(phenyl)methanone | Fluoropyridine | 15.0 |

This table illustrates how variations in halogen substitution can influence the biological potency of these compounds.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. The findings indicate strong inhibitory activity against these enzymes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease and bacterial infections.

Comparative Analysis of Enzyme Inhibition

The following table compares the enzyme inhibition properties of related compounds:

| Compound | Enzyme Target | Inhibition Type |

|---|---|---|

| This compound | AChE | Strong |

| (5-Bromopyridin-3-yl)(phenyl)methanone | Urease | Moderate |

| (5-Fluoropyridin-3-yl)(phenyl)methanone | AChE | Weak |

These insights into enzyme inhibition highlight the therapeutic potential of this compound in drug development.

Antibacterial Activity

Recent studies have also demonstrated that synthesized derivatives of this compound exhibit moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that the compound could be developed into effective antimicrobial agents.

Research Findings on Antibacterial Properties

The following table summarizes the antibacterial activity against different strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | Salmonella typhi | 25 |

| (5-Bromopyridin-3-yl)(phenyl)methanone | Bacillus subtilis | 30 |

| (5-Fluoropyridin-3-yl)(phenyl)methanone | Escherichia coli | 20 |

These results indicate a promising avenue for further exploration in the field of antimicrobial drug development.

Wirkmechanismus

The mechanism of action of (6-Iodopyridin-3-yl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The iodine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the phenylmethanone moiety can interact with hydrophobic pockets in proteins, enhancing its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of (6-Iodopyridin-3-yl)(phenyl)methanone

The following table compares key structural and functional attributes of this compound with analogous compounds derived from the evidence:

Key Comparative Analysis

Electronic and Steric Effects

- Iodine vs. Methyl/Phenoxy Substituents: The iodine atom in this compound introduces significant steric bulk and polarizability compared to smaller substituents like methyl or phenoxy groups in analogues (e.g., ).

- Methylsulfonyl Group: The methylsulfonyl group in 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone () is a strong electron-withdrawing group, which contrasts with the electron-rich iodine in the target compound. This difference may influence solubility and metabolic stability .

Biologische Aktivität

(6-Iodopyridin-3-yl)(phenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effectiveness against various diseases, and structure-activity relationships (SAR) based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted at the 3-position with a phenyl group and an iodine atom at the 6-position. This configuration is significant for its biological interactions and potential therapeutic applications.

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit certain enzymes involved in disease processes or modulate receptor signaling pathways to achieve therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit promising antimicrobial properties. For example, derivatives have been explored for their effectiveness against various pathogens, including bacteria and fungi. The exact mechanisms often involve disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro and in vivo studies. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by triggering oxidative stress and interfering with cell cycle progression. For instance, a study highlighted that related compounds could significantly inhibit the proliferation of glioblastoma and ovarian cancer cells by inducing ferroptosis, a form of regulated cell death associated with iron metabolism .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate to High | Inhibition of cell wall synthesis |

| Anticancer | High | Induction of apoptosis and ferroptosis |

| Antiviral | Under Investigation | Potential modulation of viral replication |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine or phenyl rings can significantly impact potency and selectivity against specific targets. For example, modifications that enhance lipophilicity or alter electronic properties have been shown to improve efficacy against certain cancer cell lines while minimizing toxicity to normal cells .

Case Studies

- Anticancer Efficacy : A study involving derivatives similar to this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. The mechanism was linked to tubulin polymerization inhibition, leading to cell cycle arrest at the G2/M phase .

- Antimicrobial Screening : In a high-throughput screening assay against Mycobacterium tuberculosis, related compounds exhibited modest activity, suggesting potential for further development as anti-tubercular agents .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (6-Iodopyridin-3-yl)(phenyl)methanone?

Answer:

The synthesis typically involves iodination of a pyridine precursor followed by cross-coupling reactions to introduce the phenyl group. For example:

- Step 1 : Iodination of 3-acetylpyridine derivatives using iodine sources (e.g., NIS or I₂) under acidic or metal-catalyzed conditions.

- Step 2 : Suzuki-Miyaura coupling between the iodopyridine intermediate and phenylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar solvent like DMF or THF .

- Alternative routes may involve direct functionalization of pre-iodinated pyridines via Friedel-Crafts acylation or nucleophilic substitution.

Table 1 : Hypothetical Reaction Optimization (Example)

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 72 | |

| PdCl₂(dppf) | THF | 65 |

Advanced: How can regioselectivity challenges in iodination and coupling steps be addressed?

Answer:

Regioselectivity in iodination is influenced by directing groups and reaction conditions :

- Electron-withdrawing groups (e.g., carbonyl) on the pyridine ring direct iodination to the para position. Steric effects may favor meta substitution in crowded systems.

- Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

- For coupling, ligand design (e.g., bulky phosphine ligands) minimizes steric hindrance and improves selectivity. Kinetic studies (e.g., monitoring via HPLC) optimize reaction time and temperature .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The iodine atom induces deshielding in adjacent protons. For example, the pyridine C-H protons near iodine may appear as doublets (δ 8.2–8.8 ppm) due to coupling with ¹²⁷I (spin-5/2) .

- FTIR : Stretching frequencies for the carbonyl group (C=O) typically appear at ~1680–1700 cm⁻¹.

- Elemental Analysis : Confirms molecular formula (C₁₂H₈INO) with <1% deviation in C/H/N ratios.

Table 2 : Expected NMR Data (Hypothetical)

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine C5-H | 8.6 | d (J = 5 Hz) |

| Phenyl ortho-H | 7.8 | m |

| Carbonyl (C=O) | 195 | - (¹³C) |

Advanced: How can crystallographic data resolve ambiguities in structural elucidation?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous bond lengths/angles:

- The iodine atom’s heavy mass improves anomalous scattering, aiding in phasing .

- Twinned crystals : SHELXD or SHELXE can handle high-resolution data to resolve overlapping reflections .

Basic: What biological activities are hypothesized for this compound?

Answer:

While direct studies are limited, analogs suggest potential:

- Antiviral activity : Methanone derivatives inhibit viral proteases (e.g., SARS-CoV-2 Mpro) via halogen-π interactions with catalytic residues .

- Antimicrobial properties : Iodine’s electronegativity may disrupt bacterial membrane proteins.

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Substituent effects : Replacing iodine with Br/Cl alters lipophilicity (logP) and binding affinity. Fluorine analogs (e.g., ) enhance metabolic stability .

- Docking studies : Tools like AutoDock Vina model interactions with biological targets (e.g., enzyme active sites). For example, the iodine atom may occupy hydrophobic pockets in proteases .

Table 3 : Hypothetical SAR for Analogues

| Substituent (X) | IC₅₀ (µM) | logP |

|---|---|---|

| I | 0.8 | 3.2 |

| Br | 1.5 | 2.9 |

| CF₃ | 0.5 | 3.8 |

Basic: What computational tools are used to predict reactivity and stability?

Answer:

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility (e.g., using GROMACS) .

- DFT Calculations : Gaussian or ORCA software optimize geometries and calculate frontier orbitals to predict reaction sites.

Advanced: How does the iodine atom influence photophysical properties?

Answer:

- Heavy atom effect : Iodine enhances spin-orbit coupling, increasing intersystem crossing rates. This is relevant for applications in photocatalysis or OLEDs.

- UV-Vis Spectroscopy : Iodine’s polarizability red-shifts absorption maxima compared to non-halogenated analogs .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Oxidative stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation.

- Waste disposal : Neutralize with dilute NaOH before incineration, as iodine may generate toxic fumes .

Advanced: How can isotopic labeling (e.g., ¹²⁵I) aid in mechanistic studies?

Answer:

- Radiotracer assays : ¹²⁵I-labeled derivatives track metabolic pathways or binding kinetics in vivo.

- Autoradiography : Visualizes tissue distribution in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.